molecular formula C8H7FO3 B14029106 2-Fluoro-6-hydroxy-4-methylbenzoic acid CAS No. 2386220-15-9

2-Fluoro-6-hydroxy-4-methylbenzoic acid

Cat. No.: B14029106
CAS No.: 2386220-15-9
M. Wt: 170.14 g/mol
InChI Key: PHGUFYIEHFEDBN-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylbenzoic acid is a high-purity, multifunctional benzoic acid derivative with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound serves as a valuable fluorinated building block in organic synthesis and pharmaceutical research. The simultaneous presence of carboxylic acid, phenol, and fluorine substituents on the aromatic ring, along with a methyl group, makes it a sophisticated intermediate for constructing complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . In drug discovery, related fluorinated benzoic acids are key precursors in the synthesis of potent and selective enzyme inhibitors, such as epidermal growth factor receptor (EGFR) inhibitors . The structural features of this compound allow for further selective functionalization; the carboxylic acid can form amide bonds to attach pharmacophores, the hydroxy group can be etherified or serve as a hydrogen bond donor, and the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can leverage this scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. This product is offered with a minimum purity of 97% and should be stored at 2-8°C . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for safe handling procedures. This compound is classified with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2386220-15-9

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-6-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,1H3,(H,11,12)

InChI Key

PHGUFYIEHFEDBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 6 Hydroxy 4 Methylbenzoic Acid and Its Precursors

De Novo Synthetic Routes

De novo synthesis involves building the desired substitution pattern on a simple aromatic starting material through a sequence of carefully chosen reactions.

The introduction of fluorine and hydroxyl groups onto an aromatic ring are key steps that can be achieved through several methods.

Electrophilic Fluorination: Direct fluorination of a precursor like 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid) is challenging due to the high reactivity of elemental fluorine and the directing effects of the existing activating groups (-OH and -CH₃), which could lead to a mixture of products or over-fluorination. Modern electrophilic fluorinating reagents, such as Selectfluor®, offer milder conditions but regioselectivity remains a significant hurdle that must be carefully controlled.

Nucleophilic Aromatic Substitution (Hydroxylation): A more controlled approach involves the nucleophilic substitution of a halogen on a highly activated ring. For instance, a plausible route could start from a di-halogenated precursor like 2,6-difluoro-4-methylbenzoic acid. Selective nucleophilic aromatic substitution of one fluorine atom by a hydroxide (B78521) or methoxide (B1231860) ion (followed by demethylation) could yield the target compound. This strategy's success hinges on the differential reactivity of the two fluorine atoms, influenced by the electronic effects of the carboxyl and methyl groups.

Directed Hydroxylation: The hydroxylation of benzoic acid derivatives can be achieved with high regioselectivity. Iron-catalyzed systems using hydrogen peroxide can promote hydroxylation specifically at the ortho-position relative to the carboxyl group. nih.gov Applying this to a precursor such as 2-fluoro-4-methylbenzoic acid could potentially install the hydroxyl group at the desired C6 position. nih.gov

Carboxylation introduces the -COOH group onto a pre-functionalized aromatic ring.

Kolbe-Schmitt Reaction: This classic method involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. A potential precursor for the target molecule would be 3-fluoro-5-methylphenol. Treatment with a strong base to form the phenoxide, followed by reaction with CO₂, would be expected to direct the carboxylation primarily to the ortho-position of the hydroxyl group, yielding 2-fluoro-6-hydroxy-4-methylbenzoic acid. The synthesis of 4-hydroxybenzoic acid from phenol (B47542) via this reaction highlights its industrial relevance, though it often requires high temperatures and pressures. researchgate.net

Carboxylation via Organometallic Intermediates: A versatile laboratory-scale method involves the formation of an organometallic reagent followed by quenching with carbon dioxide. For example, starting with 4-bromo-3-fluorotoluene, a lithium-halogen exchange can be performed using an organolithium reagent (like n-butyllithium) at low temperatures (-78°C). guidechem.com The resulting aryllithium species can then react with solid carbon dioxide (dry ice) to form, after acidic workup, the corresponding carboxylic acid, in this case, 2-fluoro-4-methylbenzoic acid. guidechem.com While effective, this method is sensitive to moisture and requires cryogenic conditions, which can be a challenge for large-scale production. guidechem.com

This approach leverages the directing effects of existing substituents on a benzoic acid core to guide subsequent reactions. The carboxylic acid group is a meta-director in electrophilic aromatic substitution, while hydroxyl and methyl groups are ortho, para-directors. The interplay of these directing effects is crucial for achieving the desired substitution pattern.

For example, iridium-catalyzed C-H activation has been shown to achieve selective functionalization ortho to a carboxylic acid directing group. nih.gov This allows for the introduction of various functionalities, including halogens or other groups that can later be converted to a hydroxyl group. nih.gov Such methods provide a powerful tool for late-stage functionalization, enabling the synthesis of complex benzoic acid derivatives with high regioselectivity. nih.govresearchgate.net

Functional Group Interconversion and Modification Approaches

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another without altering the carbon skeleton. fiveable.meic.ac.uk This is particularly useful for synthesizing complex molecules where direct introduction of a functional group is difficult or results in poor selectivity.

From Amino Groups (Diazotization): An amino group can be a synthetic precursor for both fluorine and hydroxyl groups. For instance, one could envision a synthesis starting with 2-amino-6-nitro-4-methylbenzoic acid. The nitro group could be reduced to a second amino group, followed by selective diazotization and reaction with a fluoride (B91410) source (Schiemann reaction) for one amine and diazotization followed by hydrolysis for the other. A more modern approach for converting phenols to aryl fluorides involves ruthenium π-complexes, which can be effective for deoxyfluorination. researchgate.net

Oxidation of Precursors: The carboxylic acid moiety can be generated through the oxidation of other functional groups. Common methods include the oxidation of primary alcohols (benzyl alcohols) or aldehydes. imperial.ac.uk For instance, 2-fluoro-6-hydroxy-4-methylbenzaldehyde could be oxidized to the target carboxylic acid using mild oxidants like silver oxide or stronger systems like potassium permanganate. fiveable.mewikipedia.org Similarly, the oxidation of a methyl group on a suitably substituted fluorohydroxytoluene is a potential, though often challenging, route.

Hydrolysis of Nitriles or Esters: The carboxylic acid can be unmasked from a more stable or synthetically convenient derivative. The hydrolysis of a nitrile (a -CN group) under acidic or basic conditions is a common method for preparing carboxylic acids and adds a carbon to the molecular chain. youtube.com Likewise, the saponification (base-mediated hydrolysis) of an ester (e.g., methyl 2-fluoro-6-hydroxy-4-methylbenzoate) provides a straightforward final step to yield the desired carboxylic acid. youtube.com

Green Chemistry Principles in Synthesis of Fluoroaromatic Carboxylic Acids

Modern synthetic chemistry emphasizes the development of environmentally benign processes. This involves using safer solvents, reducing waste, improving energy efficiency, and utilizing renewable feedstocks.

Catalytic Oxidations: The use of catalytic amounts of non-toxic metals with green oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen is a key green strategy. researchgate.net For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids using H₂O₂ in water provides an eco-friendly alternative to traditional heavy metal oxidants. mdpi.com This method allows for easy product separation and potential recycling of the catalyst and aqueous medium. mdpi.com

Carbon Dioxide as a C1 Feedstock: Utilizing CO₂, a greenhouse gas, as a raw material for carboxylation reactions is a highly attractive green approach. researchgate.net While traditional methods like the Kolbe-Schmitt reaction use CO₂, emerging techniques such as palladium-catalyzed carbonylations and electrochemical or photochemical carboxylations aim to use CO₂ under milder and more efficient conditions. researchgate.netresearchgate.net

Solvent Choice: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote regioselective halogenation of arenes under mild conditions, potentially reducing the need for harsh reagents or catalysts. acs.org Water is an ideal green solvent, and developing synthetic steps that can be performed in aqueous media is a major goal. rsc.org

Scalability and Industrial Feasibility of Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale requires consideration of cost, safety, robustness, and throughput.

Process Safety and Reagent Cost: Methods that require cryogenic temperatures (e.g., -78°C for organolithium formation), highly reactive or toxic reagents (e.g., elemental fluorine, certain metal hydrides), or high-pressure equipment (e.g., traditional Kolbe-Schmitt reaction) are often challenging and expensive to scale up. researchgate.netguidechem.com In contrast, reactions that proceed at or near ambient temperature and pressure using stable, inexpensive catalysts and reagents are more industrially viable. wikipedia.org

Reaction Efficiency and Purification: A scalable process should have high yields, minimal byproduct formation, and straightforward purification procedures. Recrystallization is a highly desirable purification method at scale, as it avoids the large solvent volumes and costs associated with column chromatography. wikipedia.org Patents for the synthesis of related compounds, such as 4-fluoro-2-methylbenzoic acid, often highlight routes using inexpensive starting materials like m-fluorotoluene and Friedel-Crafts acylation, which are amenable to industrial production.

Continuous Flow Chemistry: The use of continuous flow reactors is an increasingly important strategy for improving the safety, efficiency, and scalability of chemical processes. researchgate.net Reactions that are highly exothermic or involve unstable intermediates can often be controlled more effectively in a flow system. Functional group interconversions, a key part of many syntheses, are well-suited for adaptation to continuous flow technology. researchgate.net

Chemical Reactivity and Derivatization of 2 Fluoro 6 Hydroxy 4 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The position of substitution on the aromatic ring of 2-Fluoro-6-hydroxy-4-methylbenzoic acid is determined by the directing effects of the existing substituents.

The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. libretexts.orgfiveable.me Conversely, the carboxylic acid (-COOH) group is deactivating and a meta-director. fiveable.me The fluorine (-F) atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org

Given the positions of the substituents, the hydroxyl and methyl groups strongly activate the positions ortho and para to themselves. The carboxylic acid and fluorine are ortho to each other, which may lead to some steric hindrance. The most likely positions for electrophilic attack would be the carbons that are most activated by the hydroxyl and methyl groups and least deactivated by the carboxyl and fluoro groups.

SubstituentActivating/DeactivatingDirecting Effect
-OHActivatingOrtho, Para
-CH₃ActivatingOrtho, Para
-COOHDeactivatingMeta
-FDeactivatingOrtho, Para

This table summarizes the directing effects of the substituents on the benzene ring.

Nucleophilic Substitution and Displacement Pathways

Aryl halides, particularly those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SₙAr). In this compound, the fluorine atom is positioned ortho to the electron-withdrawing carboxylic acid group, which can facilitate its displacement by a strong nucleophile. Studies on similar ortho-fluoro and ortho-methoxy benzoic acids have shown that the fluoro group can be displaced by organolithium or Grignard reagents. researchgate.net This suggests that this compound could potentially undergo similar reactions, leading to the formation of 2-substituted-6-hydroxy-4-methylbenzoic acid derivatives.

Reactions of the Carboxyl Group

The carboxylic acid functionality is a versatile site for various derivatization reactions.

The carboxyl group of this compound can be converted to esters and amides. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. guidechem.com However, the presence of substituents ortho to the carboxylic acid can introduce steric hindrance, potentially requiring harsher reaction conditions or specific reagents to achieve high yields. acs.org

Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. guidechem.com This two-step process is often effective for the amidation of sterically hindered benzoic acids.

ReactionReagentsProduct
EsterificationAlcohol, Acid CatalystEster
Amidation1. SOCl₂ or similar 2. AmineAmide

This table outlines the general conditions for esterification and amidation of the carboxyl group.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemistrysteps.comjove.comlibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. jove.com Borane (BH₃) complexes can also be used for the selective reduction of carboxylic acids. khanacademy.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. For aromatic carboxylic acids, this reaction often requires high temperatures and the presence of a catalyst, such as copper powder in quinoline (B57606). lneya.com The presence of an ortho-hydroxyl group can sometimes facilitate decarboxylation. nist.gov

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, primarily through reactions involving the oxygen atom.

The hydroxyl group can be alkylated to form an ether. This is typically achieved by deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a Williamson ether synthesis. researchgate.net The choice of base and reaction conditions is crucial to favor O-alkylation over potential C-alkylation of the aromatic ring. researchgate.net

Acylation of the hydroxyl group to form an ester can be accomplished by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is often straightforward and can be used to protect the hydroxyl group during other transformations.

ReactionReagentsProduct
O-AlkylationBase, Alkyl HalideEther
O-AcylationAcyl Chloride or Anhydride, BaseEster

This table summarizes the general conditions for the alkylation and acylation of the hydroxyl group.

Complexation and Chelation

The structural motif of a carboxylic acid ortho to a hydroxyl group, as seen in this compound, is characteristic of salicylic (B10762653) acid and its derivatives. This arrangement is a classic bidentate ligand capable of forming stable chelate complexes with a wide range of metal ions. The deprotonated carboxylate and phenoxide groups can coordinate with a metal center to form a six-membered ring, a thermodynamically favored conformation.

The presence of the fluorine atom and the methyl group on the aromatic ring can modulate the acidity of the phenolic proton and the carboxyl group, which in turn influences the stability of the resulting metal complexes. While specific studies on the chelation properties of this compound are not extensively documented, the behavior of similar substituted salicylic acids provides insight into its potential as a chelating agent. For instance, related hydroxypyridinecarboxylic acids have been investigated for their ability to form complexes with iron (Fe(III)) and aluminum (Al(III)).

Table 1: Predicted Coordination Behavior of this compound

Metal IonPotential Coordination ModeExpected Complex Stoichiometry (Ligand:Metal)
Fe(III)Bidentate (carboxylate and phenoxide)1:1, 2:1, 3:1
Al(III)Bidentate (carboxylate and phenoxide)1:1, 2:1, 3:1
Cu(II)Bidentate (carboxylate and phenoxide)1:1, 2:1
Zn(II)Bidentate (carboxylate and phenoxide)1:1, 2:1

This table is predictive and based on the known coordination chemistry of salicylic acid derivatives.

Transformations Involving the Methyl Group

The methyl group at the 4-position of the aromatic ring is a site for various chemical transformations, primarily involving benzylic functionalization. These reactions typically proceed via free radical or oxidation pathways.

A key example of such a transformation is benzylic halogenation. In a reaction analogous to that of 2-Fluoro-6-methylbenzoic acid, the methyl group of this compound can be expected to undergo radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. ossila.com This would yield the corresponding bromomethyl derivative, a versatile intermediate for further nucleophilic substitution reactions.

Table 2: Potential Transformations of the Methyl Group

Reaction TypeReagents and ConditionsExpected Product
Radical BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, heat2-Bromo-methyl-6-fluoro-4-hydroxybenzoic acid
OxidationStrong oxidizing agents (e.g., KMnO4, H2CrO4)2-Fluoro-6-hydroxy-terephthalic acid

Subsequent reactions of the bromomethyl intermediate could involve displacement by various nucleophiles to introduce a range of functional groups, thereby expanding the synthetic utility of the parent molecule.

Formation of Heterocyclic and Polycyclic Derivatives

The presence of proximate hydroxyl and carboxylic acid functional groups makes this compound a suitable precursor for the synthesis of various heterocyclic and polycyclic systems through intramolecular cyclization reactions.

One of the most common transformations for ortho-hydroxybenzoic acids is their conversion into benzoxazinone (B8607429) derivatives. This can be achieved through reaction with a cyanate (B1221674) or a similar reagent, leading to the formation of a six-membered heterocyclic ring. Additionally, intramolecular Friedel-Crafts-type reactions could potentially be employed to construct polycyclic systems, although the electronic effects of the fluorine and hydroxyl groups would need to be carefully considered.

The general principle of intramolecular cyclization of a hydroxy acid to a lactone is also applicable here. Under acidic conditions, the hydroxyl group can act as a nucleophile, attacking the protonated carboxyl group to form a cyclic ester, in this case, a lactone fused to the benzene ring.

Table 3: Potential Heterocyclic and Polycyclic Derivatives from this compound

Derivative ClassGeneral Reaction TypeKey Reagents
BenzoxazinonesCyclization with a C-N building blockCyanates, Isocyanates
Fused LactonesIntramolecular Esterification (Lactonization)Acid catalysis, dehydrating agent
DibenzofuransOxidative CyclizationTransition metal catalysts

The synthesis of more complex, multi-ring systems would likely involve multi-step sequences where this compound serves as a key building block, with its functional groups being strategically manipulated to enable the desired ring-forming reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-Fluoro-6-hydroxy-4-methylbenzoic acid are defined by the electronic effects of its substituents: the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups. These competing influences, along with spin-spin coupling, result in a distinct pattern of chemical shifts.

In the ¹H NMR spectrum, the two aromatic protons (H-3 and H-5) are chemically non-equivalent. The proton at the C-5 position is expected to resonate further downfield than the H-3 proton due to the deshielding effect of the adjacent fluorine atom. The methyl protons appear as a singlet in the upfield region, characteristic of alkyl groups. The acidic protons of the hydroxyl and carboxylic acid groups typically appear as broad singlets at lower fields, and their exact chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum reveals eight distinct carbon signals. The carboxyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbon atoms directly bonded to the electronegative fluorine (C-2) and oxygen (C-6) substituents are also shifted downfield. The C-F coupling is a key feature, with the C-2 signal appearing as a doublet with a large coupling constant (¹JCF). Longer-range C-F couplings (²JCF, ³JCF) may also be observed for C-1, C-3, and C-4, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants Predicted data based on computational models and analysis of similar structures. Solvent: DMSO-d₆.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)C-F Coupling Constant (Hz)
-COOH~12.5br s~168.0³JCF ≈ 4
-OH~10.0br s--
C-1--~110.0²JCF ≈ 20
C-2--~160.0¹JCF ≈ 245
C-3~6.70d~112.5²JCF ≈ 15
C-4--~145.0³JCF ≈ 8
C-5~6.85d~118.0⁴JCF ≈ 3
C-6--~158.0²JCF ≈ 12
-CH₃~2.30s~21.0⁴JCF ≈ 4

Fluorine-19 NMR (¹⁹F NMR) for Conformational and Electronic Insights

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic molecules. The chemical shift of the fluorine nucleus is exquisitely sensitive to the local electronic environment. For this compound, the ¹⁹F signal provides insight into the electronic interplay of the ortho-substituents (-COOH and -OH). The presence of intramolecular hydrogen bonding between the fluorine, hydroxyl, and carboxyl groups can significantly influence the fluorine chemical shift. The signal is expected to appear as a multiplet due to coupling with the nearby aromatic protons (H-3 and H-5).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two aromatic protons, H-3 and H-5, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon. This would definitively link the ¹H signals at ~6.70 ppm and ~6.85 ppm to their respective carbon signals (C-3 and C-5) and the methyl proton signal (~2.30 ppm) to the methyl carbon (~21.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range (2-3 bond) C-H correlations. Key expected correlations include:

The methyl protons (~2.30 ppm) showing correlations to C-3, C-4, and C-5.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

Crucially, correlations from the hydroxyl and/or aromatic protons to the carboxyl carbon would confirm the relative positioning of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show cross-peaks between the H-3 proton and the methyl protons, as well as between the H-5 proton and the methyl protons, confirming the 4-methyl substitution pattern. Correlations between the hydroxyl proton and the H-5 proton, and between the carboxyl proton and the H-3 proton, could provide evidence for specific preferred conformations stabilized by intramolecular hydrogen bonding.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Characteristic Vibrational Modes and Band Assignments

The FT-IR and FT-Raman spectra of this compound are dominated by bands corresponding to its functional groups. The most prominent feature in the IR spectrum is typically a very broad absorption band in the 2500-3300 cm⁻¹ region, which arises from the O-H stretching vibration of the carboxylic acid dimer, a common solid-state and solution-phase structure for carboxylic acids. The phenolic O-H stretch also contributes to this region.

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp band, typically around 1680-1710 cm⁻¹ for a hydrogen-bonded dimer. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-F stretching mode is expected to produce a strong band in the 1200-1300 cm⁻¹ region. Bending vibrations for C-H, O-H, and the methyl group populate the fingerprint region below 1500 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies Predicted data based on computational models and analysis of similar structures.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Very Broad, StrongWeak
O-H Stretch (Phenolic)3200 - 3500Broad, MediumWeak
C-H Stretch (Aromatic)3000 - 3100MediumStrong
C-H Stretch (Methyl)2850 - 3000MediumStrong
C=O Stretch (Carboxylic Acid Dimer)1680 - 1710Very StrongMedium
C=C Stretch (Aromatic Ring)1450 - 1620Medium-StrongStrong
C-F Stretch1200 - 1300StrongWeak
C-O Stretch (Carboxylic Acid/Phenol)1210 - 1320StrongMedium
O-H Bend (in-plane)1350 - 1440MediumWeak
C-H Bend (Methyl)1375 - 1450MediumMedium

Hydrogen Bonding Interactions via IR Spectroscopy

IR spectroscopy is particularly effective for studying hydrogen bonding. In this compound, both intermolecular and intramolecular hydrogen bonding are possible.

Intermolecular Hydrogen Bonding: Carboxylic acids readily form centrosymmetric dimers via strong hydrogen bonds between their carboxyl groups. This is evidenced in the IR spectrum by the characteristic broad O-H stretching band (2500-3300 cm⁻¹) and a shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to a non-hydrogen-bonded (monomeric) C=O group (which would appear >1750 cm⁻¹).

Intramolecular Hydrogen Bonding: The ortho positioning of the fluoro, hydroxyl, and carboxyl groups allows for the possibility of intramolecular hydrogen bonds, such as O-H···F or O-H···O=C. Such interactions can cause a sharpening and shifting of the phenolic O-H band and can influence the conformation of the carboxyl group relative to the ring. The presence of these intramolecular bonds can be inferred from subtle shifts in the O-H and C=O stretching frequencies and may be confirmed by concentration-dependent IR studies or comparison with isomers lacking the ortho-substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₈H₇FO₃), HRMS can confirm its elemental composition by measuring the exact mass of its molecular ion.

Various ionization techniques can be employed, with electrospray ionization (ESI) being common for polar molecules like carboxylic acids, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers is crucial for this level of accuracy. pnnl.gov

Table 1: Theoretical Exact Masses for this compound (C₈H₇FO₃) Adducts This table presents calculated theoretical values for use in HRMS analysis.

Adduct Ion Formula Theoretical Exact Mass (Da)
[M]⁺ [C₈H₇FO₃]⁺ 170.03792
[M+H]⁺ [C₈H₈FO₃]⁺ 171.04574
[M+Na]⁺ [C₈H₇FO₃Na]⁺ 193.02769

In addition to providing the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For aromatic carboxylic acids, fragmentation often involves characteristic losses of small neutral molecules or radicals. ntu.edu.sg

For this compound, the following fragmentation pathways are anticipated under electron ionization (EI) or collision-induced dissociation (CID):

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. ntu.edu.sgdocbrown.info

Loss of a carboxyl group (-•COOH): Decarboxylation can occur, leading to a fluorinated, hydroxylated toluene-derived ion.

Loss of water (-H₂O): An "ortho effect" between the adjacent fluoro and carboxyl groups or hydroxyl and carboxyl groups could facilitate the loss of a water molecule. nist.gov

Loss of carbon monoxide (-CO): This can occur from the acylium ion formed after the initial loss of •OH. docbrown.info

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry This table outlines plausible fragmentation pathways and the resulting ions. Experimental verification is required.

Ion Proposed Formula m/z (Nominal) Proposed Origin
Molecular Ion [C₈H₇FO₃]⁺ 170 Ionization of parent molecule
[M-OH]⁺ [C₈H₆FO₂]⁺ 153 Loss of hydroxyl radical from COOH
[M-H₂O]⁺ [C₈H₅FO₂]⁺ 152 Loss of water (ortho effect)
[M-COOH]⁺ [C₇H₆FO]⁺ 125 Loss of carboxyl radical

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions.

Table 3: Illustrative Crystallographic Parameters for a Substituted Benzoic Acid (2-Fluoro-4-hydroxymethyl benzoic acid) Data from a related compound is presented to illustrate typical crystallographic information. researchgate.net These values are not experimental data for this compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.458
b (Å) 13.987
c (Å) 7.502
β (°) 115.23
Volume (ų) 707.9

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which measure the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org These techniques are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit any chiroptical activity and would be "silent" in CD or ORD spectroscopy.

However, if this compound were used as a building block in the synthesis of a larger molecule containing a chiral center, the resulting derivative would be chiral. In such a case, chiroptical spectroscopy would become a vital tool. For instance, if a chiral side chain were attached via an ester or amide linkage to the carboxylic acid group, the entire derivative would become optically active. Electronic circular dichroism (ECD) could then be used to:

Confirm Enantiomeric Purity: The presence of a CD signal would confirm that the sample is not a racemic mixture.

Determine Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the stereocenters in the derivative could be determined. nih.gov This is a powerful method for the stereochemical elucidation of new chiral compounds. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and spectroscopic features of organic molecules. For 2-Fluoro-6-hydroxy-4-methylbenzoic acid, these theoretical approaches provide insights that complement experimental data, which is not widely available. The following sections detail the application of Density Functional Theory (DFT) and ab initio methods to predict its characteristics, drawing parallels from studies on structurally similar compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for substituted benzoic acids, providing a good balance between accuracy and computational cost. scirp.orgresearchgate.netrasayanjournal.co.in

For this compound, a DFT-based geometry optimization would reveal the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Based on studies of similar ortho-substituted benzoic acids, significant intramolecular interactions are expected. mdpi.com An intramolecular hydrogen bond is likely to form between the hydroxyl group at the 6-position and the carbonyl oxygen of the carboxylic acid group, or between the fluorine atom and the carboxylic acid's hydroxyl group. nih.gov The planarity of the benzene (B151609) ring and the orientation of the substituent groups are influenced by steric and electronic effects. The presence of two ortho substituents (fluoro and hydroxyl) relative to the carboxylic acid group can lead to twisting of the carboxyl group out of the plane of the aromatic ring to minimize steric hindrance. mdpi.com

The electronic structure, including the distribution of electron density and the molecular dipole moment, can also be calculated. The electronegative fluorine and oxygen atoms are expected to significantly influence the charge distribution across the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogous compounds)

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-O (hydroxyl) Bond Length ~1.36 Å
C-C (aromatic) Bond Length 1.39 - 1.41 Å
C=O (carbonyl) Bond Length ~1.22 Å
C-O (carboxyl) Bond Length ~1.35 Å
O-H (hydroxyl) Bond Length ~0.97 Å
O-H (carboxyl) Bond Length ~0.98 Å
C-C-O (carboxyl) Bond Angle ~118°
O=C-O (carboxyl) Bond Angle ~123°

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be employed to predict spectroscopic parameters. While computationally more demanding than DFT, they can offer high accuracy. These methods are valuable for predicting vibrational frequencies (FTIR and Raman spectra) and NMR chemical shifts.

For this compound, ab initio calculations could predict the characteristic vibrational modes associated with its functional groups. For instance, the O-H stretching vibrations of the carboxylic acid and hydroxyl groups, the C=O stretching of the carbonyl group, and the C-F stretching mode would all have predictable frequency ranges. Theoretical calculations on similar molecules like 4-hydroxy-3-methylbenzoic acid have shown good agreement between calculated and experimental vibrational spectra. rasayanjournal.co.in The predicted spectra can aid in the interpretation of experimental data and the identification of the compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netpleiades.online A smaller gap suggests higher reactivity. acs.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be centered on the carboxylic acid group and the aromatic ring, which can act as electron-accepting regions. The presence of electron-donating groups (hydroxyl and methyl) and an electron-withdrawing group (fluoro) will influence the energies of these orbitals. Studies on substituted benzoic acids have shown that substituents significantly affect the HOMO and LUMO energies. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

Parameter Predicted Energy (eV)
HOMO Energy -6.0 to -7.0
LUMO Energy -1.5 to -2.5

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating regions with a high electron density that are susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating electron-deficient regions that are prone to nucleophilic attack. These maps provide a visual representation of the molecule's reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the carboxylic acid and hydroxyl groups.

Due to the presence of ortho substituents, steric hindrance and intramolecular hydrogen bonding will be the dominant factors governing the conformational preferences. mdpi.com It is expected that the cis and trans conformers of the carboxylic acid group (referring to the orientation of the O=C-O-H dihedral angle) will have different energies. mdpi.com Studies on 2-fluorobenzoic acid have shown that the cis conformer, where the hydroxyl group of the carboxylic acid is oriented towards the fluorine atom, can be stabilized by an intramolecular hydrogen bond. nih.gov In the case of this compound, a strong intramolecular hydrogen bond is also possible between the hydroxyl group at the 6-position and the carbonyl oxygen of the carboxylic acid. The relative energies of the different conformers can be calculated to determine the most stable conformation and the energy barriers for interconversion. This information is crucial for understanding the molecule's behavior in different environments.

Intramolecular Interactions and Rotational Barriers

The conformational space of this compound is primarily governed by the orientation of the carboxylic acid and hydroxyl groups, which are ortho to each other. This arrangement strongly suggests the presence of significant intramolecular interactions.

Steric and Repulsive Interactions: The proximity of the three substituents on the benzene ring (carboxyl, fluoro, and hydroxyl groups) also leads to steric hindrance and electrostatic repulsion. Computational studies on 2,6-disubstituted benzoic acids show that repulsive forces between ortho substituents and the carboxylic acid group can lead to high rotational barriers. mdpi.com In this compound, repulsion between the lone pairs of the fluorine and oxygen atoms and the pi-system of the carboxylic group influences the precise geometry and rotational energy landscape.

Rotational Barriers: The energy required to rotate the C(1)-C(carboxyl) bond is expected to be substantial due to the need to break the strong intramolecular hydrogen bond and overcome steric hindrance. For comparison, theoretical calculations on related ortho-substituted benzoic acids have determined the energy barriers for the rotation of the carboxylic group. While specific values for this compound are not published, data from analogues illustrate the magnitude of these barriers. For instance, the calculated barrier for the cis→trans transformation of the carboxylic acid group in 2-fluorobenzoic acid is approximately 48.7 kJ·mol⁻¹. mdpi.com The presence of the additional ortho-hydroxyl group in the target molecule would likely result in an even higher barrier for any rotation that disrupts the primary O-H···O=C hydrogen bond.

Table 1: Expected Intramolecular Interactions in this compound
Interaction TypeAtoms InvolvedExpected Effect on Conformation
Strong Hydrogen Bond6-OH (donor) and C=O of COOH (acceptor)Major stabilizing force; promotes planarity and restricts rotation.
Weak Hydrogen BondCOOH (donor) and 2-F (acceptor)Possible in certain conformers; secondary stabilizing force.
Steric RepulsionBetween ortho substituents (F, OH, COOH)Contributes to a high rotational barrier for the C-COOH bond.
Electrostatic RepulsionBetween lone pairs of F, O atomsInfluences bond angles and torsional strain.

Solvent Effects on Conformation

The conformation of this compound in solution is influenced by its interactions with solvent molecules. Solvation models, often used in computational chemistry, can predict these effects.

In nonpolar (aprotic) solvents, the intramolecular hydrogen bond is expected to remain the dominant stabilizing force, preserving the planar, chelated structure. In these environments, benzoic acid derivatives are known to form hydrogen-bonded dimers. acs.org

In polar, protic solvents (like water or ethanol) or strong hydrogen bond accepting solvents (like DMSO), there is a competition between intra- and intermolecular hydrogen bonding. acs.orgucl.ac.uk Solvent molecules can act as hydrogen bond donors or acceptors, potentially disrupting the internal O-H···O=C bond and solvating the hydroxyl and carboxylic acid groups individually. This could lead to a higher population of more flexible, non-planar conformers compared to the gas phase or nonpolar solutions. Thermodynamic studies on substituted benzoic acids in ethanol-water mixtures confirm that solvent composition significantly affects solvation and, by extension, conformational preference. jbiochemtech.com

Molecular Dynamics Simulations (if applicable)

While no specific molecular dynamics (MD) simulations for this compound have been published, this technique is widely applied to study the behavior of substituted benzoic acids in solution. ucl.ac.uk MD simulations model the movement of every atom in a system over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations could be used to:

Study Solvation Dynamics: Analyze the stability and lifetime of the intramolecular hydrogen bond in different explicit solvents.

Investigate Self-Association: Determine the propensity of the molecule to form dimers or larger aggregates in solution. Studies on other benzoic acids show that both hydrogen-bonded and π-stacked dimers are common species in solution. acs.orgucl.ac.uk

Simulate Crystal Nucleation: Model the early stages of crystallization from solution by identifying the predominant intermolecular interactions and structural motifs that lead to the formation of a solid phase. whiterose.ac.uk

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative structure-property relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. Various QSPR studies have been performed on classes of benzoic acid derivatives to predict properties like acidity (pKa), toxicity, and antimicrobial activity. researchgate.netnih.govacs.org

In a QSPR study involving this compound, the following steps would be taken:

Descriptor Calculation: A set of numerical values, or "molecular descriptors," would be calculated from the molecule's computed 3D structure. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological indices.

Model Building: A statistical model (e.g., multiple linear regression) would be created that links these descriptors to a specific experimental property for a large set of related benzoic acid derivatives.

Property Prediction: The model could then be used to predict the property of this compound based on its calculated descriptors.

Mechanistic Research on Biological Activities and Structure Activity Relationships Sar

In Vitro Investigations of Bioactivity: A Knowledge Gap

There is a significant lack of published in vitro studies investigating the bioactivity of 2-Fluoro-6-hydroxy-4-methylbenzoic acid. This gap in the research landscape means that foundational data on how this compound interacts with biological systems at a molecular level is not available.

Enzyme Inhibition Studies (e.g., Sialidase, STAT3)

No studies have been identified that specifically assess the inhibitory activity of this compound against enzymes such as sialidase or Signal Transducer and Activator of Transcription 3 (STAT3). While substituted benzoic acids have been explored as inhibitors for various enzymes, the unique combination of fluoro, hydroxyl, and methyl groups at the 2, 6, and 4 positions, respectively, has not been specifically investigated in this context.

Cellular Pathway Modulation in Model Systems

There are no published reports on the effects of this compound on cellular pathways in model systems. Understanding how a compound modulates cellular signaling is fundamental to elucidating its mechanism of action and potential physiological effects. Without such studies, the impact of this compound on cellular function is unknown.

Rational Design and Synthesis of Analogs for SAR Studies: An Unexplored Avenue

The rational design and synthesis of analogs are pivotal for establishing structure-activity relationships, which guide the optimization of lead compounds in drug discovery. However, for this compound, this area of research appears to be unexplored.

Impact of Fluorine Substitution on Electronic and Steric Properties

While the introduction of a fluorine atom into a molecule is known to significantly alter its electronic and steric properties, leading to changes in acidity, lipophilicity, and metabolic stability, these principles have not been specifically applied to or studied in the context of this compound and its potential analogs. The high electronegativity and relatively small van der Waals radius of fluorine can influence molecular conformation and binding affinity, but without empirical data, its specific impact on this scaffold is undetermined.

Role of Hydroxyl and Methyl Groups in Molecular Recognition

The hydroxyl and methyl groups are critical functional groups that can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for molecular recognition by biological targets. The interplay between the ortho-hydroxyl and ortho-fluoro substituents, along with the para-methyl group, would be expected to create a unique electronic and steric profile. However, in the absence of SAR studies for this compound, the precise role of these groups in its potential biological activity remains a matter of conjecture.

Linker Variations and Core Modifications

The exploration of structural modifications to a lead compound is a cornerstone of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. In the context of derivatives related to this compound, hypothetical linker variations and core modifications represent a critical area of mechanistic research. While direct studies on this specific molecule are not extensively available in the public domain, principles from analogous structures, such as other substituted benzoic acid and quinoline (B57606) derivatives, provide a framework for understanding potential structure-activity relationships (SAR).

Linker Variations:

In many drug discovery programs, a "linker" connects a core pharmacophore to another chemical moiety. The nature of this linker—its length, flexibility, and chemical composition—can significantly impact the molecule's interaction with its biological target. For instance, in the development of dual-site inhibitors for enzymes like acetylcholinesterase, the linker's length is crucial for spanning the distance between the catalytic active site (CAS) and the peripheral anionic site (PAS). Research on tacrine-quinoline hybrids has demonstrated that varying the number of methylene (B1212753) units in a linker can dramatically alter inhibitory potency. An optimal linker length often allows for simultaneous and favorable interactions with both sites, whereas linkers that are too short or too long may result in decreased activity. Similarly, replacing a flexible alkyl chain with a more rigid or conformationally constrained unit, such as a piperazine (B1678402) ring, can introduce favorable cation-π interactions within the target's binding gorge, thereby enhancing binding affinity.

The chemical nature of the linker is also a key determinant of activity. Studies on STAT3 inhibitors based on carboxylic acid scaffolds have shown that replacing a sulfonamide linker with an amide or a methylene group can be poorly tolerated, leading to a loss of potency. This suggests that the specific electronic and hydrogen-bonding properties of the linker are critical for maintaining the desired biological effect.

Core Modifications:

Modifications to the core scaffold of this compound could involve altering the substitution pattern on the benzene (B151609) ring or replacing the benzene ring itself with a different heterocyclic system. The position and nature of substituents on the aromatic ring are known to modulate activity in related compounds. For example, in a series of tacrine-8-hydroxyquinoline derivatives, a 5-fluoro substitution led to more potent inhibition of butyrylcholinesterase and improved acetylcholinesterase inhibition compared to the unsubstituted analog, likely due to favorable electronic effects. mdpi.com Conversely, the introduction of bulky groups, such as a 5,7-dichloro substitution, markedly reduced activity, possibly due to steric hindrance that interferes with binding to the target. mdpi.com

Replacing the benzene ring of the aromatic carboxylic acid with various heterocyclic systems containing nitrogen or oxygen has been explored in other inhibitor classes, though this often leads to a decrease in potency. This highlights the importance of the specific aromatic core for maintaining the necessary interactions with the biological target.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity, based on principles observed in related compound series.

Modification Type Specific Change Anticipated Impact on Activity Rationale based on Analogous Compounds
Linker Variation Introduction of an alkyl chain of varying length at the carboxylic acid position to connect to a secondary pharmacophore.Potency is expected to be highly dependent on linker length, with an optimal length providing the best activity.In dual-site inhibitors, linker length is critical for bridging two binding sites on a target enzyme. mdpi.com
Linker Variation Replacement of a flexible linker with a more rigid cyclic structure (e.g., piperazine).May enhance binding through improved conformational pre-organization and potential for additional interactions.Rigid linkers can reduce the entropic penalty of binding and introduce new interaction points.
Core Modification Shifting the position of the fluorine atom on the benzene ring.Likely to alter the electronic properties and binding interactions of the molecule.The position of electron-withdrawing groups like fluorine can significantly influence pKa and hydrogen bonding capacity.
Core Modification Replacing the methyl group with other alkyl or functional groups.Could impact steric interactions and lipophilicity, thereby affecting binding and cell permeability.Even small changes in substituent size can lead to steric clashes within a binding pocket.
Core Modification Substitution of the benzene ring with a heterocyclic core (e.g., pyridine, thiophene).Often results in decreased activity unless the heterocycle provides specific favorable interactions.The core aromatic structure is typically crucial for key π-π stacking or hydrophobic interactions.

Mechanistic Insights from Molecular Docking and Dynamics

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of benzoic acid, docking studies have been used to investigate their binding affinity and interactions with the amino acid residues in the active site of various enzymes. For instance, in silico investigations of benzoic acid derivatives as potential antivirals for SARS-CoV-2 main protease have identified key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. mdpi.com Such studies can reveal which functional groups on the ligand are critical for binding and can guide the design of more potent analogs.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule of interest is then computationally placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The following table outlines the key interactions that are often observed in molecular docking studies of small molecule inhibitors containing moieties similar to this compound.

Interaction Type Description Potential Interacting Residues in a Target Protein
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.Serine, Threonine, Tyrosine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine
π-π Stacking Non-covalent interactions between aromatic rings.Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Alanine, Valine, Leucine, Isoleucine, Proline, Methionine, Phenylalanine, Tryptophan
Ionic Interactions Electrostatic attraction between oppositely charged ions.Aspartate, Glutamate, Lysine, Arginine
Halogen Bonding A non-covalent interaction between a halogen atom (like fluorine) and a Lewis base.Carbonyl oxygens, hydroxyl groups, or aromatic rings of amino acid side chains.

Molecular dynamics simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time. This provides a more dynamic picture of the binding event and can help to assess the stability of the predicted binding pose. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy. For example, MD simulations of imidazolo-triazole hydroxamic acid derivatives have been used to assess the stability of their interactions with histone deacetylase 2 (HDAC2), with root mean square deviation (RMSD) values indicating stable binding throughout the simulation. ajchem-a.com

Predictive Models for Bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In modern drug discovery, in silico predictive models for bioactivity and ADME properties are essential for prioritizing compounds for synthesis and experimental testing. These models use computational algorithms to predict a compound's likely pharmacological and pharmacokinetic behavior based on its chemical structure.

Predictive Models for Bioactivity:

Quantitative Structure-Activity Relationship (QSAR) models are a common approach for predicting the bioactivity of a compound. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties (descriptors) that are most important for activity, these models can be used to predict the activity of new, untested compounds.

Predictive Models for ADME Properties:

A compound's ADME profile is a critical determinant of its success as a drug. In silico ADME models are used to predict properties such as:

Absorption: The ability of a compound to be absorbed into the bloodstream. This is often related to properties like solubility and permeability. The percentage of absorption can be estimated using parameters like the topological polar surface area (TPSA). For example, a formula such as %ABS = 109 – (0.345 × TPSA) has been used to predict the oral absorption of benzothiazole-based 1,3,4-oxadiazole derivatives. nih.gov

Distribution: How a compound is distributed throughout the body. This is influenced by factors like plasma protein binding and the ability to cross biological membranes, such as the blood-brain barrier.

Metabolism: How a compound is broken down by enzymes in the body, primarily in the liver by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound is likely to be a substrate or inhibitor of is crucial for avoiding drug-drug interactions.

Excretion: How a compound and its metabolites are removed from the body, typically via the kidneys or in the feces.

Various computational tools and online platforms are available for predicting ADME properties. These tools often use a combination of rule-based systems (like Lipinski's Rule of Five) and machine learning models trained on large datasets of experimental data.

The following table provides a hypothetical in silico ADME profile for this compound, based on general expectations for a small, relatively polar molecule.

ADME Property Predicted Outcome Rationale
Oral Bioavailability Likely to be moderate to good.The compound is relatively small and has functional groups that can participate in hydrogen bonding, which may aid solubility. It is also likely to comply with Lipinski's Rule of Five.
Blood-Brain Barrier (BBB) Penetration Predicted to be low.The presence of a carboxylic acid group, which is typically ionized at physiological pH, generally limits BBB penetration.
Plasma Protein Binding Predicted to be moderate.Small aromatic acids often exhibit some degree of binding to plasma proteins like albumin.
Metabolism Likely to undergo Phase II metabolism (glucuronidation or sulfation) at the hydroxyl and carboxylic acid groups.These are common metabolic pathways for phenolic and carboxylic acid-containing compounds.
CYP450 Inhibition Potential for inhibition of some CYP isoforms cannot be ruled out without specific testing.Many small aromatic molecules have the potential to interact with the active sites of CYP enzymes.

It is important to note that these in silico predictions are estimations and must be validated through experimental studies. However, they provide valuable guidance in the early stages of drug discovery, helping to identify and deprioritize compounds with a high likelihood of poor pharmacokinetic properties.

Lack of Publicly Available Research Data for this compound Applications in Specified Materials Science Fields

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a notable absence of published research on the applications of the chemical compound This compound in the specific fields of materials science as outlined in the user's request. The investigation sought to find information regarding its use in:

Liquid Crystalline Systems

Polymeric Materials and Coatings

Supramolecular Chemistry and Self-Assembly

Chemo-Sensors and Probes

Catalyst Development

The search did yield information on structurally similar compounds, highlighting the research interest in fluorinated and hydroxylated benzoic acid derivatives in materials science. For instance, 2-Fluoro-4-hydroxybenzoic acid has been identified as a building block for mesogens used in liquid crystals. ossila.com Similarly, compounds like 2-Fluoro-6-methylbenzoic acid and 2-Fluoro-4-methylbenzoic acid have been mentioned in the context of synthesizing other chemical entities, though not specifically for the materials science applications requested. ossila.combiosynth.com

However, for the specific compound of interest, This compound (CAS No. 2386220-15-9), the available information is predominantly limited to its identification and commercial availability from chemical suppliers. aobchem.combldpharm.com No scholarly articles or patents were found that would provide the necessary data to construct an article based on the provided outline.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as no such information appears to be in the public domain.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for producing valuable chemical entities. For 2-Fluoro-6-hydroxy-4-methylbenzoic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive.

Key areas for development include:

Late-Stage C-H Functionalization: Developing methods to directly introduce the fluoro, hydroxyl, or carboxyl groups onto a simpler 4-methylphenol or 2-fluoro-4-methylphenol (B1362316) precursor would significantly shorten the synthetic sequence. This approach enhances atom economy and reduces waste.

Biocatalysis: The use of engineered enzymes, such as hydroxylases or carboxylases, could offer highly selective and sustainable routes to the target molecule under mild reaction conditions.

Flow Chemistry: Continuous flow manufacturing processes can improve reaction control, enhance safety, and allow for easier scalability compared to batch processing. Implementing a flow-based synthesis could streamline the production of this compound and its derivatives.

Novel Fluorination Techniques: Exploring new-generation fluorinating agents that are safer and more efficient will be crucial for sustainable production.

While specific synthesis routes for this exact molecule are not widely published, methods for analogous compounds, such as the synthesis of 2-Fluoro-4-methylbenzoic acid from 4-Bromo-3-fluorotoluene via lithium-halogen exchange followed by carboxylation with solid carbon dioxide, provide a template for potential strategies. guidechem.com Another approach involves the reaction of a triazene (B1217601) derivative with tetrafluoroboric acid ether complex. guidechem.com

Exploration of Untapped Chemical Reactivity

The reactivity of this compound is largely dictated by its functional groups, but the interplay between them offers opportunities for novel chemical transformations. The carboxylic acid can undergo esterification or amidation, while the hydroxyl group can be alkylated or acylated. guidechem.com However, more sophisticated reactivity remains to be explored.

Future research could investigate:

Conformational Switching: A study on the related isomer, 2-Fluoro-4-hydroxy benzoic acid, demonstrated that near-infrared laser irradiation could induce conformational changes. researchgate.netmdpi.com Similar photophysical studies on this compound could reveal potential applications in molecular switches or light-responsive materials.

Atroposelective Reactions: The steric hindrance provided by the ortho-substituents (fluorine and hydroxyl group) could allow this molecule or its derivatives to be used in atroposelective synthesis, creating axially chiral compounds which are valuable in catalysis and materials science. acs.orgacs.org

Directed Ortho-Metalation: The existing functional groups could be used to direct metalation to the remaining C-H positions on the aromatic ring, enabling further precise functionalization and the creation of complex derivatives.

Fluorine-Specific Chemistry: The fluorine atom's unique electronic properties can be exploited in specific coupling reactions or by serving as a handle for radio-labeling in imaging studies.

Advanced Computational Modeling and Machine Learning in Design

Computational tools are indispensable for accelerating chemical research and discovery. For this compound, a combination of computational modeling and machine learning (ML) can guide experimental efforts.

Prospective computational studies include:

Predicting Physicochemical Properties: Density Functional Theory (DFT) can be used to calculate molecular properties such as conformational energies, vibrational spectra, and electronic structure, providing insights that complement experimental data. mdpi.com PubChem, for instance, provides predicted collision cross-section values for the molecule. uni.lu

Machine Learning for Drug Discovery: AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic targets of this compound and its virtual derivatives. nih.gov These models can also predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to prioritize compounds for synthesis and testing.

De Novo Design: Generative ML models can design novel molecules from scratch that are optimized for specific properties, using the this compound scaffold as a starting point to create new drug candidates or functional materials. nih.gov

Research TrajectoryProposed TechniquesExpected Outcomes
Novel Synthesis C-H Functionalization, Biocatalysis, Flow ChemistryMore efficient, sustainable, and scalable production routes.
Chemical Reactivity Photophysical Studies, Atroposelective SynthesisDiscovery of novel reactions and applications in molecular switches and chiral materials.
Computational Design DFT Calculations, Machine Learning, De Novo DesignAccurate prediction of properties, identification of biological targets, and design of novel derivatives.
Biological Mechanisms In Vitro Assays, 'Omics' TechnologiesElucidation of antioxidant, anti-inflammatory, and other therapeutic mechanisms.
Green Chemistry Polymer Synthesis, Bio-based Feedstock IntegrationDevelopment of sustainable polymers and advanced materials with unique properties.
Systems Biology Chemical Probes, Pathway AnalysisUnderstanding of the compound's effect on complex biological networks.

Deeper Elucidation of Biological Mechanisms

As a derivative of hydroxybenzoic acid, the compound is expected to possess various biological activities. The general class of hydroxybenzoic acids is known for antioxidant, anti-inflammatory, antimicrobial, and other therapeutic properties. nih.govresearchgate.net The specific substitution pattern of this compound will modulate these effects.

Future research should focus on:

Antioxidant and Anti-inflammatory Activity: Quantifying its ability to neutralize free radicals and inhibit inflammatory pathways. The fluorine atom may enhance its potency and metabolic stability.

Enzyme Inhibition: Screening the compound against various enzyme families (e.g., kinases, proteases) to identify specific molecular targets. Related fluorinated benzoic acids have been used as building blocks for potent enzyme inhibitors. ossila.com

Metabolic Effects: Investigating its influence on metabolic pathways. For example, hydroxybenzoic acids are precursors in the biosynthesis of Coenzyme Q10, a vital component of the electron transport chain. nih.gov

Antimicrobial Properties: Evaluating its efficacy against a broad spectrum of bacteria and fungi, as many quinoline (B57606) derivatives, which share some structural motifs, are known antimicrobials. mdpi.com

Emerging Applications in Green Chemistry and Advanced Materials

The unique structure of this compound makes it an attractive building block for new materials and for use in green chemistry applications.

Potential applications include:

High-Performance Polymers: The compound can be used as a monomer to synthesize fluorinated polyesters or polycarbonates. The presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Liquid Crystals: The rigid aromatic core is a common feature in liquid crystal molecules (mesogens). A related compound, 2-Fluoro-4-hydroxybenzoic acid, is used to synthesize mesogens where the fluorine atom helps to induce specific liquid crystal phases. ossila.com

Bio-based Materials: As research shifts towards sustainable resources, this compound could be incorporated into bio-based polymers to enhance their properties, bridging the gap between performance and sustainability.

Immunoadjuvants: In a notable application for a similar molecule, 2-fluoro-4-hydroxybenzoic acid was used to create fluorine-functionalized polyphosphazene immunoadjuvants for cancer immunotherapy. ossila.com This suggests a potential role for the target compound in advanced biomedical materials.

Integration with Systems Biology and Chemical Biology Research

Beyond studying the molecule in isolation, its integration into broader biological contexts through systems and chemical biology will provide a more holistic understanding of its function.

Future directions in this area are:

Development of Chemical Probes: The carboxylic acid and hydroxyl groups provide convenient handles for attaching reporter tags (e.g., fluorophores, biotin). These probes can be used to identify the direct binding partners of the compound in cells, a critical step in target validation.

Perturbation of Biological Networks: In a systems biology approach, researchers can use 'omics' technologies (genomics, proteomics, metabolomics) to study how treatment with the compound affects global cellular networks. This can reveal its mechanism of action and potential off-target effects.

Fragment-Based Drug Discovery: The compound can serve as a starting fragment in drug discovery campaigns. Its binding to a biological target can be identified and then optimized by growing the molecule to improve affinity and selectivity, a cornerstone of chemical biology. mdpi.com

By pursuing these diverse research avenues, the scientific community can fully explore and harness the potential of this compound, paving the way for innovations in medicine, materials science, and sustainable chemistry.

Q & A

Q. What are the established synthetic routes for 2-fluoro-6-hydroxy-4-methylbenzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis often involves halogenation and demethylation steps. For example, fluoro-substituted benzoic acids can be synthesized via ketone cleavage using HOBr (hypobromous acid) followed by demethylation with BBr₃ (boron tribromide) . Key conditions include:
  • Temperature control : Reactions are typically conducted under anhydrous conditions at 0–25°C.
  • Purification : High-pressure liquid chromatography (HPLC) with a C18 column and acetic acid/methanol/water eluent achieves >95% purity .
  • Yield optimization : Adjusting stoichiometry of BBr₃ during demethylation improves yields (reported up to 57% in related compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule structure determination, enabling precise bond-length and angle measurements .
  • Mass spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns, validated against NIST databases .
  • UV/Vis spectroscopy : λmax values (e.g., 209–308 nm) confirm aromatic and substituent electronic transitions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Stability : Purity remains stable for ≥4 years under recommended conditions, verified via periodic HPLC analysis .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

  • Methodological Answer :
  • Refinement protocols : Use SHELXL for high-resolution data refinement, focusing on anisotropic displacement parameters to resolve fluorine and hydroxyl group positions .
  • Twinned data : For twinned crystals, SHELXPRO interfaces with macromolecular refinement tools to improve R-factor convergence .
  • Case study : In related compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid), hydrogen bonding networks were mapped via O–H···O/F interactions .

Q. What strategies address contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?

  • Methodological Answer :
  • Data analysis : Compare reaction scales, catalyst purity, and solvent systems. For example, BBr₃-mediated demethylation yields vary (57–70%) depending on moisture control .
  • Reproducibility : Validate protocols using inert atmospheres (argon/glovebox) and standardized reagents.
  • Statistical tools : Apply multivariate analysis to identify critical variables (e.g., temperature vs. reaction time) .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Fluorine’s electronegativity enhances membrane permeability, while the hydroxyl group facilitates hydrogen bonding to microbial targets .
  • In vitro testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli show activity at 8–32 µg/mL, correlating with substituent positioning .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using PubChem CID data for lead optimization .

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